2-Amino-1-(3-thienyl)ethanone hydrochloride
Overview
Description
Scientific Research Applications
Microwave-Assisted Synthesis
- Microwave-assisted Synthesis Applications : The compound has been used in microwave-assisted synthesis processes. For instance, a study by Ankati and Biehl (2010) described the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine using microwave heating, showcasing its utility in efficient and rapid chemical synthesis (Ankati & Biehl, 2010).
Synthesis of Substituted Thienochromene Derivatives
- Anti-inflammatory Activities : A study by Ouf, Sakran, and Amr (2015) reported the synthesis of substituted thieno[3,2-g]chromene derivatives from 1-(7-mercapto-2,2-dimethylchroman-6-yl)ethanone, demonstrating potential anti-inflammatory activities (Ouf, Sakran, & Amr, 2015).
Synthesis of Antimicrobial Compounds
- Antimicrobial Activity : Wanjari (2020) explored the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, indicating its use in developing antimicrobial agents (Wanjari, 2020).
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic Compounds : Androsov et al. (2010) described the synthesis of 3-aminobenzo[b]thiophenes via a one-pot synthesis route, highlighting the compound's role in creating diverse heterocyclic structures (Androsov et al., 2010).
Synthesis of Metal Complexes
- Chromium(III) Complexes : Research by Shrivastava, Fahmi, and Singh (2010) involved synthesizing chromium(III) complexes with heterocyclic ketimines, demonstrating its application in coordination chemistry and potentially in materials science (Shrivastava, Fahmi, & Singh, 2010).
Synthesis of Tryptamine Derivatives
- Domino Cloke-Stevens/Grandberg Rearrangement : A study by Salikov et al. (2017) utilized the compound in the synthesis of branched tryptamines, highlighting its use in organic synthesis and pharmaceutical research (Salikov et al., 2017).
Synthesis of Thiophene Derivatives
- Novel Thiophene Derivatives : Helal et al. (2015) synthesized a series of novel thiophene derivatives, indicating potential applications in medicinal chemistry and drug design (Helal et al., 2015).
properties
IUPAC Name |
2-amino-1-thiophen-3-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4H,3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPGXADLLIXKLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518277 | |
Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-thienyl)ethanone hydrochloride | |
CAS RN |
85210-58-8 | |
Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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